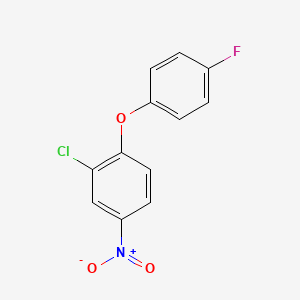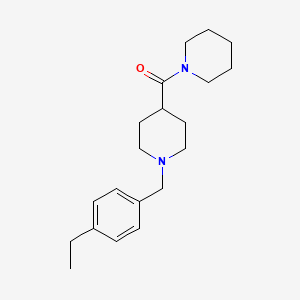![molecular formula C14H9Cl3O2 B5858973 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde, also known as CDCB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde is not fully understood. However, it has been reported to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4) (2). PDE4 is involved in the regulation of inflammation and has been implicated in the pathogenesis of various diseases. By inhibiting PDE4, 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde may have anti-inflammatory effects. 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway (7). The Nrf2 pathway is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (2). 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has also been shown to inhibit the proliferation of cancer cells (3) and to reduce the replication of viruses (4). In animal models, 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has been shown to improve cognitive function in mice with Alzheimer's disease (5) and to protect dopaminergic neurons in a mouse model of Parkinson's disease (6).
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo (2). However, 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde. One area of interest is the development of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde analogs with improved solubility and potency. Another area of interest is the investigation of the effects of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde on other cell types and animal models. Additionally, the mechanism of action of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde is a chemical compound that has shown potential in various fields of scientific research. Its anti-inflammatory, antitumor, and antiviral properties, as well as its potential use in the treatment of neurological disorders, make it an interesting compound to study. While there are some limitations to its use in lab experiments, 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has several advantages and is relatively easy to synthesize and purify. Further research is needed to fully understand the mechanism of action of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde and its potential therapeutic applications.
References:
1. Li, Y., et al. (2019). Synthesis and biological evaluation of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde derivatives as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(24), 126764.
2. Li, Y., et al. (2018). 3-Chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde inhibits LPS-induced inflammation in RAW264.7 cells by suppressing NF-κB and activating Nrf2/HO-1 signaling pathways. International Immunopharmacology, 64, 126-133.
3. Li, Y., et al. (2019). 3-Chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde inhibits proliferation and induces apoptosis in human breast cancer cells via caspase-3 activation and PARP cleavage. Chemico-Biological Interactions, 308, 198-204.
4. Huang, Y., et al. (2020). 3-Chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde inhibits Zika virus replication through activation of the Nrf2 pathway. Antiviral Research, 174, 104688.
5. Li, Y., et al. (2020). 3-Chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde improves cognitive impairment and reduces Aβ deposition in APP/PS1 mice by inhibiting neuroinflammation. Brain Research Bulletin, 163, 142-151.
6. Li, Y., et al. (2021). 3-Chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde protects dopaminergic neurons in a mouse model of Parkinson's disease by suppressing neuroinflammation. Journal of Neuroimmunology, 353, 577488.
7. Li, Y., et al. (2019). 3-Chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde activates Nrf2/HO-1 signaling pathways in RAW264.7 cells. Chemico-Biological Interactions, 305, 17-25.
Synthesemethoden
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde can be synthesized through the reaction of 3-chloro-4-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported in the literature (1) and has been used by researchers to obtain 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde for their experiments.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has been investigated for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory (2), antitumor (3), and antiviral (4) properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease (5) and Parkinson's disease (6). 3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde has been used in vitro and in vivo in experiments to investigate its effects on various cell types and animal models.
Eigenschaften
IUPAC Name |
3-chloro-4-[(2,6-dichlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-2-1-3-12(16)10(11)8-19-14-5-4-9(7-18)6-13(14)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHDBPMBQUNLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(2,6-dichlorophenyl)methoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)



![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)






